Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-
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Overview
Description
3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. This compound is characterized by the presence of a diethylamino group and a phenyl group attached to the thiourea moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA typically involves the reaction of diethylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Scientific Research Applications
3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-1-(DIMETHYLAMINO)ETHYLIDENE]-1,1-DIMETHYLTHIOUREA
- 3-[(1E)-1-(ETHYLAMINO)ETHYLIDENE]-1-METHYLTHIOUREA
- 3-[(1E)-1-(METHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA
Uniqueness
3-[(1E)-1-(DIETHYLAMINO)ETHYLIDENE]-1-PHENYLTHIOUREA is unique due to the presence of the diethylamino group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs with different substituents.
Properties
CAS No. |
84764-66-9 |
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Molecular Formula |
C13H19N3S |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
1-[1-(diethylamino)ethylidene]-3-phenylthiourea |
InChI |
InChI=1S/C13H19N3S/c1-4-16(5-2)11(3)14-13(17)15-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
HTBQSWLPWJFGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=NC(=S)NC1=CC=CC=C1)C |
Origin of Product |
United States |
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